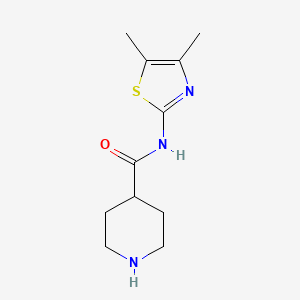

N-(dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

Description

N-(dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine ring linked to a dimethyl-substituted thiazole moiety via a carboxamide bridge. This scaffold is structurally analogous to bioactive molecules targeting enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and viral proteases . The dimethyl substitution on the thiazole ring may enhance metabolic stability or modulate electronic properties, influencing binding affinity to biological targets .

Properties

Molecular Formula |

C11H17N3OS |

|---|---|

Molecular Weight |

239.34 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C11H17N3OS/c1-7-8(2)16-11(13-7)14-10(15)9-3-5-12-6-4-9/h9,12H,3-6H2,1-2H3,(H,13,14,15) |

InChI Key |

OWOQDJPLSXXRDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CCNCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the coupling of a thiazole derivative with a piperidine derivative. One common method is the amide coupling reaction, which can be achieved using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar amide coupling reactions, optimized for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperidine rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings.

Scientific Research Applications

N-(dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Key observations :

- Halogenated sulfonyl groups (e.g., Cl, Br) correlate with higher melting points (>250°C) and robust crystallinity, critical for structural validation via X-ray diffraction .

- Lower yields (e.g., 16% for N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4,6-trifluorophenyl)sulfonyl)piperidine-4-carboxamide) are attributed to steric hindrance from polyhalogenated substituents .

Analytical Characterization

All analogues were validated via:

Biological Activity

N-(dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring : The initial step involves the synthesis of piperidine derivatives through cyclization reactions.

- Thiazole Integration : The thiazole moiety is introduced via the reaction of a thioamide with suitable halogenated intermediates under basic conditions.

- Carboxamide Formation : The final product is obtained by acylation of the piperidine nitrogen with a carboxylic acid derivative.

The overall reaction can be summarized as follows:

Anticancer Activity

This compound has shown promising anticancer activity across various cell lines. For instance, in studies involving human colon cancer cell lines (HCT116), compounds with similar thiazole structures exhibited IC50 values ranging from 3 to 8 μM, indicating significant growth inhibition .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Thiazole Derivative A | HCT116 | 4 | Induces apoptosis |

| Thiazole Derivative B | A549 (Lung) | 5 | Inhibits cell proliferation |

| This compound | Jurkat | <10 | Bcl-2 inhibition |

Antimicrobial Activity

Thiazole derivatives have been reported to exhibit antimicrobial properties against various pathogens. For example, compounds structurally related to N-(dimethyl-1,3-thiazol-2-yl)piperidine showed activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.23 mM .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often influenced by their structural features. Key findings include:

- Electron-Donating Groups : The presence of methoxy groups on the phenyl ring enhances anticancer activity by increasing electron density .

- Substituents on Thiazole : Methyl substitutions at specific positions on the thiazole ring have been correlated with improved potency against cancer cell lines .

- Piperidine Modifications : Variations in the piperidine structure can lead to changes in receptor binding affinity and selectivity.

Case Studies

Several studies have investigated the biological activities of thiazole derivatives:

- Evren et al. (2019) synthesized novel thioacetamides derived from thiazoles and tested them against A549 cells, reporting strong selectivity with IC50 values indicating potential as anticancer agents .

- Fluorescence-Aided Studies demonstrated that certain thiazole derivatives could induce apoptosis without causing cell cycle arrest, highlighting their potential as targeted cancer therapies .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing N-(dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide?

To confirm the molecular structure, employ 1H/13C NMR for verifying proton and carbon environments, HPLC for purity assessment (>98%), and X-ray crystallography for absolute configuration determination. For crystallography, use the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) to analyze high-resolution data. Ensure data-to-parameter ratios >14.9 and R-factors <0.06 for reliability .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

The compound is sparingly soluble in water (<1 mg/mL) but dissolves well in DMSO (76 mg/mL). For in vitro studies, prepare stock solutions in DMSO at 10 mM and dilute in aqueous buffers to avoid precipitation. Ethanol is unsuitable due to low solubility (<1 mg/mL) .

Q. How is the synthetic route for piperidine-thiazole carboxamide derivatives optimized?

A typical approach involves coupling a thiazole-2-amine intermediate with a piperidine-4-carboxylic acid derivative via amide bond formation. Use coupling agents like HATU or EDCI in DMF. Purify via column chromatography and confirm yields (e.g., 6–39% for analogous compounds) using TLC and LC-MS .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for similar compounds be resolved?

Discrepancies in bond angles or torsional strains (e.g., C–C angles deviating by ±1.2°) may arise from twinning or low-resolution data. Use SHELXD for experimental phasing and SADABS for absorption correction. Validate structures with tools like PLATON to check for missed symmetry or disorder .

Q. What strategies address contradictions in biological activity data across studies?

Variations in IC50 values may stem from assay conditions (e.g., cell line specificity or ATP concentrations in kinase assays). Standardize protocols:

Q. How is the compound’s mechanism of action elucidated against novel targets like D1 protease?

Combine virtual screening (docking to protease active sites) with enzyme inhibition assays . Synthesize derivatives with modified thiazole or piperidine moieties and compare inhibitory activity. Use SPR or ITC to measure binding kinetics and validate docking predictions .

Q. What methodological pitfalls occur in optimizing synthetic yields of thiazole-piperidine hybrids?

Low yields (e.g., 6% for stereoisomers) often arise from steric hindrance during amide coupling. Mitigate by:

- Introducing bulky protecting groups (e.g., tert-butyl oxazole) to pre-organize reactants.

- Screening polar aprotic solvents (DMF > DMSO) to enhance reaction efficiency.

- Employing microwave-assisted synthesis to reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.